molecular formula C9H7BrN2O2 B3215265 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1159830-99-5

8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3215265
CAS No.: 1159830-99-5
M. Wt: 255.07
InChI Key: CYOZUYADRIYJNW-UHFFFAOYSA-N
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Description

8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS RN: 1159830-99-5) is a high-value chemical building block in medicinal chemistry research. This compound features a versatile imidazo[1,2-a]pyridine scaffold, recognized as a privileged structure in drug discovery for its diverse pharmacological potential . The bromine substituent at the 8-position and the carboxylic acid at the 2-position make it an ideal intermediate for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki reactions) and amide coupling, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . Its primary research value lies in two key areas: First, as a precursor in the development of novel anti-tuberculosis (TB) agents. Imidazo[1,2-a]pyridine-based compounds have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains by inhibiting the QcrB subunit of the cytochrome bcc complex, a critical target in the bacterial oxidative phosphorylation pathway . Second, this scaffold is being extensively investigated in oncology research for the design of potent PI3Kα inhibitors, which are important targets in various cancer cell proliferation pathways . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOZUYADRIYJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent bromination. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may employ continuous flow systems to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound inhibits the function of essential enzymes in the Mycobacterium tuberculosis bacterium, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death. The molecular pathways involved include the inhibition of key enzymes such as DNA gyrase and topoisomerase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, highlighting differences in substituents, synthesis yields, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Yield (%) Key Applications/Properties References
This compound C₉H₇BrN₂O₂ 255.07 Br (8), CH₃ (3), COOH (2) 74.4 Antiviral lead compound
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (13b) C₈H₃ClBrN₂O₂ 272.91 Br (8), Cl (6), COOH (2) 85.0 Enhanced reactivity in nucleophilic substitution
8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (13c) C₈H₄BrN₂O₂ 238.95 Br (8), COOH (2) 77.3 Intermediate for amide derivatives
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₇BrN₂O₂ 255.07 Br (3), CH₃ (7), COOH (2) N/A Structural isomer with altered binding affinity
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₆N₂O₃ 178.15 OH (8), COOH (2) 65–70 Improved aqueous solubility
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ 269.10 Br (8), COOEt (2) N/A Ester precursor for prodrug development

Structural and Functional Differences

  • Substituent Effects: Bromine at position 8 (common in all brominated analogs) enhances electrophilic reactivity, facilitating cross-coupling reactions. Chlorine at position 6 (13b) raises molecular weight and polar surface area, likely reducing bioavailability but improving stability against metabolic degradation . The hydroxyl group in 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid enhances aqueous solubility (≈15 mg/mL vs. <5 mg/mL for brominated analogs) but may reduce metabolic stability due to susceptibility to oxidation .

Research Findings and Key Insights

Positional Isomerism :
Bromine placement significantly impacts bioactivity. For example, 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (similarity score: 0.96 vs. target compound) shows reduced antiviral efficacy due to steric hindrance at position 3 .

Synthetic Efficiency :
Continuous flow methods reduce reaction times from hours (traditional) to minutes, achieving 20% higher yields for carboxamide derivatives .

Solubility-Toxicity Trade-off : Hydroxy-substituted analogs (e.g., 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid) exhibit lower cytotoxicity (CC₅₀ > 100 μM) but require structural optimization to balance solubility and target binding .

Biological Activity

8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (BMIPCA) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a bromine atom at the 8th position and a carboxylic acid group at the 2nd position, makes it an important subject of study in various fields, particularly in medicinal chemistry due to its biological activity against pathogens like Mycobacterium tuberculosis.

Structure

The compound features a fused bicyclic structure comprising imidazole and pyridine rings. The presence of the bromine atom and carboxylic acid group enhances its reactivity and biological potential.

Synthesis Methods

BMIPCA can be synthesized through several methods, commonly involving the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and bromination. Typical reaction conditions include strong acid catalysts and elevated temperatures to facilitate cyclization.

Antimycobacterial Activity

BMIPCA has demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that it inhibits essential enzymes in the Mycobacterium tuberculosis bacterium, disrupting cell wall synthesis and leading to bacterial cell death.

Minimum Inhibitory Concentration (MIC)

The MIC values for BMIPCA have been reported as follows:

CompoundMIC (μM)Activity
BMIPCA0.04Effective against Mtb H37Rv
Other analogs0.03 - 5.0Various levels of activity against Mtb

The mechanism involves inhibition of key enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication and integrity. This action not only halts bacterial growth but also promotes cell death through metabolic disruption.

Case Studies

  • Study on Enzyme Inhibition : A recent study evaluated various bromo-substituted imidazopyridines, including BMIPCA, demonstrating approximately 50% inhibition of Mycobacterium smegmatis at specific concentrations. The findings suggest that bromine substitution is critical for maintaining biological activity .
  • High Throughput Screening : A high throughput screening identified BMIPCA and related compounds as potent inhibitors of Mtb, with MIC values indicating strong potential as therapeutic agents against resistant strains .

Comparative Analysis with Similar Compounds

BMIPCA's biological activity can be compared with other compounds in the imidazo[1,2-a]pyridine family:

Compound NameBromine PositionMIC (μM)Notes
BMIPCA80.04High efficacy against MDR-TB
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid3Higher MIC values observedLess effective
Imidazo[1,2-a]pyridine-2-carboxylic acidNoneNot specifiedLacks significant activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
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8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

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